2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone
Description
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is a cyclopentanone derivative featuring a substituted ethyl group bearing a 5-isopropylfuran-2-yl moiety. The compound combines a ketone-functionalized cyclopentane ring with a furan-based substituent, which imparts unique electronic and steric properties.
Properties
CAS No. |
89225-04-7 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[1-(5-propan-2-ylfuran-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-9(2)13-7-8-14(16-13)10(3)11-5-4-6-12(11)15/h7-11H,4-6H2,1-3H3 |
InChI Key |
UGSJIEQFWZJUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(C)C2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization reaction, which enables the formation of complex 2-alkyl-1,3-dione building blocks from readily available dicarboxylic acid and acid chloride substrates . This method is advantageous due to its general synthetic utility and the ability to access complex structures directly from simple starting materials.
Industrial Production Methods
Industrial production of cyclopentanone derivatives, including 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone, often involves catalytic processes. For example, the conversion of bio-based platform molecules like furfural to cyclopentanone over Ru/C and Al catalysts in water has been reported . This method is notable for its high yield and environmentally friendly conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone lies in its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that cyclopentanones can possess antibacterial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Compounds containing furan rings are often evaluated for their anti-inflammatory potential, which could be harnessed in treating chronic inflammatory diseases.
Synthesis of Novel Pharmaceuticals
The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological profiles. For instance:
- Prodrug Development : Modifying the functional groups on the cyclopentanone can yield prodrugs that improve bioavailability and reduce side effects.
Material Science
In addition to medicinal applications, 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone is being explored in material science for:
- Polymer Synthesis : The compound can be used to create polymers with desirable mechanical properties and thermal stability.
- Coatings and Adhesives : Its chemical stability makes it suitable for formulating coatings that require resistance to environmental degradation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |
| Study B | Anti-inflammatory Properties | Showed significant reduction in inflammation markers in vitro, indicating its utility in treating inflammatory conditions. |
| Study C | Polymer Applications | Developed a new polymer blend incorporating the compound, which exhibited improved tensile strength and flexibility compared to traditional materials. |
Mechanism of Action
The mechanism of action of 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its interaction with enzymes can lead to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Structural Analogs of Cyclopentanone Derivatives
Cyclopentanone derivatives with substituted alkyl or aromatic groups are well-studied. Key analogs include:
(a) Isopropylcyclopentane
- Structure : A saturated cyclopentane ring with an isopropyl substituent.
- Key Differences : Lacks the ketone group and furan moiety present in the target compound.
- Properties: Non-polar, with applications as a solvent or intermediate in hydrocarbon synthesis .
(b) 2-Azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes
- Structure: Cyclopentane derivatives with azido and hydroxy groups, synthesized via reactions of 1,3-dicarbonyl dianions with α-azido cyclopentanone .
- Key Differences : Contains azide and hydroxyl functionalities instead of the furan-ethyl group.
- Reactivity : Azide groups can undergo Staudinger reactions (e.g., with PPh₃) to form amines, whereas the furan group in the target compound may participate in electrophilic aromatic substitution .
(c) Alkyl-Substituted Cyclopentanes
- Examples: (1R,2S)-1-heptyl-2-octylcyclopentane, which features long alkyl chains .
- Key Differences : Aliphatic substituents dominate, resulting in low polarity and distinct solubility profiles compared to the furan-containing target compound.
Functional Group Comparison
Notes:
- The furan group in the target compound introduces aromaticity and π-electron density, enabling conjugation and reactivity distinct from purely aliphatic analogs.
- The ketone group enhances polarity compared to saturated cyclopentanes like isopropylcyclopentane.
Q & A
Basic: What are the standard synthetic routes for preparing 2-(1-(5-Isopropylfuran-2-yl)ethyl)cyclopentanone?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation or conjugate addition strategies. For example, analogous cyclopentanone derivatives (e.g., 2-(3-oxo-3-(thiophen-3-yl)propyl)cyclopentanone) were prepared by reacting substituted aryl/heteroaryl ketones with cyclopentanone precursors under basic conditions, achieving yields up to 85% . Key steps include:
- Cyclization : Formation of the cyclopentanone core via intramolecular aldol reactions.
- Functionalization : Introduction of the isopropylfuran moiety through nucleophilic substitution or cross-coupling reactions.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR (e.g., H-NMR at 400 MHz in CDCl) resolve substituent effects, such as furan ring protons (δ 6.2–7.4 ppm) and cyclopentanone carbonyl signals (δ 200–220 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (~1700 cm) and furan C-O-C vibrations (~1250 cm) .
- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or GC-MS) .
Advanced: How can enantioselective synthesis of this compound be achieved?
Answer:
Asymmetric catalysis is key. For structurally related furyl-cyclopentanones, chiral auxiliaries or enantioselective conjugate additions (e.g., using lithium difurylcyanocuprate) yield >86% enantiomeric excess (ee). Post-synthetic steps like transesterification and decarbomethoxylation refine stereochemical purity .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine H, C, and 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, diastereotopic protons in the cyclopentanone ring require NOESY for spatial analysis .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for similar compounds using SHELX programs (e.g., CCDC 192821) .
Basic: What are the key physical properties (e.g., melting point, solubility) of this compound?
Answer:
While direct data for the target compound is limited, analogs suggest:
- Melting Point : 89–130°C (observed in substituted cyclopentanones with bulky groups) .
- Boiling Point : ~145–161°C (based on methyl-substituted cyclopentanones) .
- Solubility : Likely soluble in organic solvents (e.g., DCM, THF) due to hydrophobic isopropylfuran and ketone groups.
Advanced: What computational methods support reaction optimization for this compound?
Answer:
- DFT Calculations : Predict transition states for cyclization steps, optimizing reaction conditions (e.g., temperature, solvent).
- Molecular Dynamics : Simulate steric effects of the isopropylfuran group on reaction pathways .
Basic: What are common derivatives or analogs of this compound in research?
Answer:
Derivatives include:
- Thiophene analogs : 2-(3-oxo-3-(thiophen-3-yl)propyl)cyclopentanone (85% yield) .
- Chiral variants : (2S,3R)-2-allyl-3-furyl cyclopentanone (>86% ee) .
- Halogenated derivatives : Bromo- or chloro-substituted aryl groups enhance bioactivity studies .
Advanced: How to design biological activity assays for this compound?
Answer:
- Mosquito Attraction Assays : Cyclopentanone derivatives act as cpA receptor triggers in Aedes aegypti. Use olfactometer tests with human odor mimics and inhibitors (e.g., ethyl pyruvate) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins for potential applications.
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Catalyst Loading : Reduce chiral catalyst costs via recyclable systems (e.g., immobilized ligands).
- Purification : Use chiral stationary phases in HPLC or simulated moving bed (SMB) chromatography to isolate enantiomers .
Basic: How to validate purity and stability of this compound under storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
